Pomalidomide-C5-azide is a specialized compound primarily utilized in targeted protein degradation research. It functions as a building block for proteolysis-targeting chimeras (PROTACs) and contains an E3 ligase ligand, specifically targeting cereblon (CRBN). The compound is characterized by its azide group, which facilitates click chemistry reactions, enabling the conjugation of various target protein ligands through straightforward chemical processes. Pomalidomide-C5-azide is classified as a small molecule and is primarily used in laboratory settings for research purposes only, with no approved therapeutic uses in humans .
The synthesis of Pomalidomide-C5-azide involves multiple methods, including:
Recent advancements have introduced one-pot synthesis techniques that streamline the production process by eliminating the need for protection/deprotection steps, thus enhancing efficiency and yield .
Pomalidomide-C5-azide has a complex molecular structure characterized by the following:
The structure features an azide group attached to a polyethylene glycol linker that connects to the cereblon ligand. This unique architecture is designed for specific biochemical interactions, crucial for its application in targeted protein degradation technologies .
Pomalidomide-C5-azide participates in several significant chemical reactions:
These reactions are pivotal in developing heterobifunctional molecules that enhance the selectivity and efficacy of targeted protein degradation strategies.
The mechanism of action of Pomalidomide-C5-azide primarily revolves around its role as a ligand for E3 ubiquitin ligases, particularly cereblon. Upon binding to cereblon, it recruits E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. This process is crucial in the context of PROTAC technology, where selective degradation of pathogenic proteins is desired, especially in cancer treatment scenarios .
Pomalidomide-C5-azide exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory research applications while ensuring reliability in experimental setups .
Pomalidomide-C5-azide has several scientific applications:
Cereblon (CRBN) serves as a critical substrate receptor within the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^), making it indispensable for targeted protein degradation therapeutics. Pomalidomide-C5-azide functions as a high-affinity molecular glue that redirects CRBN's ubiquitin ligase activity toward neosubstrates selected by the PROTAC designer. The molecular mechanism involves a ternary complex formation where the pomalidomide moiety engages CRBN, while the conjugated ligand binds the target protein, bringing both into proximity for ubiquitin transfer. This mechanism capitalizes on natural protein quality control pathways but redirects them toward therapeutic target elimination [1] [5].
The superiority of pomalidomide-based ligands over earlier generations (thalidomide, lenalidomide) stems from their enhanced binding specificity and reduced off-target degradation profiles. Structural analyses reveal that pomalidomide forms additional hydrophobic contacts within CRBN's tri-Trp binding pocket, achieving dissociation constants (K~d~) in the low micromolar range (approximately 25-50 µM). This binding event induces conformational changes in CRBN that create novel substrate-recognition surfaces, enabling the recruitment and degradation of proteins not normally regulated by the UPS. The C5-azide variant maintains this high-affinity interaction while incorporating a versatile conjugation handle for PROTAC assembly [7] [9].
Table 1: Key E3 Ubiquitin Ligase Ligands in PROTAC Development
| Ligand Type | Representative Compounds | E3 Ligase Targeted | Key Characteristics |
|---|---|---|---|
| Phthalimide-based | Thalidomide, Lenalidomide, Pomalidomide | Cereblon (CRBN) | Immunomodulatory activity; multiple myeloma efficacy |
| Optimized Derivatives | Pomalidomide-C5-azide, Pomalidomide-PEG5-azide | Cereblon (CRBN) | Incorporation of bioorthogonal handles for PROTAC synthesis |
| Dimerizing Agents | Homo-PROTAC compound 8 | Cereblon (CRBN) | Induces CRBN self-ubiquitination and degradation |
The linker component in pomalidomide-C5-azide (a pentyl chain) provides critical spatial flexibility for productive ternary complex formation. Research demonstrates that linker length and composition significantly influence proteolytic efficiency by modulating the distance and orientation between target protein and E3 ligase. The C5 alkyl chain (approximately 11.5 Å) offers an optimal balance between flexibility and rigidity, facilitating productive ubiquitin transfer to diverse target proteins. This versatility enables researchers to rapidly generate PROTAC libraries against various oncology targets, including kinases, transcription factors, and regulatory proteins previously considered undruggable [1] [5] [7].
The terminal azide moiety (-N~3~) in pomalidomide-C5-azide enables highly specific conjugation chemistry without interfering with biological processes. This functional group exhibits exceptional bioorthogonality—it remains inert toward most biological nucleophiles yet reacts rapidly and selectively with strained alkynes via copper-free click chemistry. The kinetic profile of azide-alkyne cycloadditions (typically second-order rate constants of 0.1–1.0 M^−1^s^−1^) allows efficient conjugation under physiological conditions without damaging sensitive biomolecules. This chemoselectivity is paramount for constructing functional heterobifunctional degraders where preservation of both CRBN-binding and target-binding activities is essential [1] [7].
The structural placement of the azide group at the terminus of a C5 alkyl chain (molecular formula C~18~H~20~N~6~O~4~; MW 384.39 g/mol) positions it optimally for conjugation accessibility. Molecular modeling studies indicate the extended linker configuration projects the azide approximately 15-20 Å from the pomalidomide core, minimizing steric interference during click reactions. The SMILES notation (O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC=C3NCCCCCN=[N+]=[N-])=O) precisely defines this spatial relationship, highlighting the unobstructed trajectory of the reactive handle [7] [9].
Table 2: Comparison of Linker Architectures in CRBN-Recruiting PROTAC Conjugates
| Linker Type | Example Compound | Length (Atoms) | Functional Handle | Key Applications |
|---|---|---|---|---|
| Alkyl Linker | Pomalidomide-C5-azide | 6 | Azide | Compact PROTACs; membrane permeability |
| PEG Linker | Pomalidomide-PEG5-azide | 17 | Azide | Enhanced solubility; reduced aggregation |
| Aromatic Linker | Pomalidomide-4'-alkylC8-acid | Variable | Carboxylic acid | Rigidity for challenging ternary complexes |
The azide functionality enables modular PROTAC synthesis through two primary strategies: 1) Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with alkyne-functionalized target ligands, and 2) Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) derivatives. Both approaches generate stable 1,4-disubstituted 1,2,3-triazole linkages that function as rigid molecular spacers, maintaining precise distance relationships in the ternary complex. This modularity facilitates rapid PROTAC optimization—researchers can systematically vary target warheads while maintaining the CRBN-recruiting module, significantly accelerating structure-activity relationship studies. The efficiency of this approach is evidenced by successful PROTAC syntheses achieving yields exceeding 80% with minimal purification requirements [5] [7] [10].
The development of pomalidomide-C5-azide represents the convergence of three evolutionary trajectories in molecular glue technology: pharmacophore optimization, linker diversification, and conjugation handle innovation. First-generation immunomodulatory drugs (IMiDs) like thalidomide (K~d~ ≈ 250 µM for CRBN) established the foundational phthalimide-glutarimide pharmacophore but suffered from limited potency and specificity. Structural refinements produced lenalidomide (improved IKZF1/3 degradation) and subsequently pomalidomide, which exhibits approximately 10-fold enhanced CRBN binding affinity (K~d~ ≈ 25-50 µM) and superior degradation efficiency against multiple myeloma targets [4] [9].
The critical structural innovation in pomalidomide-C5-azide involves the strategic incorporation of alkyl-spaced bioorthogonal handles without disrupting CRBN engagement. Unlike earlier derivatives with modifications directly on the phthaloyl ring, the C5-azide linker extends from the 4-amino position via a pentamethylene tether. This position was empirically determined to minimize interference with the critical glutarimide-CRBN binding interface while projecting the azide functionality away from the protein surface. Molecular dynamics simulations confirm that the C5 linker maintains the conformational flexibility required for induced-fit binding within CRBN's hydrophobic pocket, with RMSD fluctuations below 1.5 Å during simulations [7] [9].
Table 3: Evolution of CRBN-Recruiting Ligands for Targeted Protein Degradation
| Generation | Time Period | Representative Agents | Key Innovations |
|---|---|---|---|
| First-Generation IMiDs | 1990s-2000s | Thalidomide, Lenalidomide | Discovery of CRBN binding; initial neosubstrate degradation (IKZF1/3) |
| Second-Generation Derivatives | 2010-2015 | Pomalidomide | Enhanced CRBN binding affinity; improved degradation efficiency |
| PROTAC-Conjugatable Ligands | 2015-Present | Pomalidomide-C5-azide, Pomalidomide-PEG5-azide | Incorporation of bioorthogonal handles; linker optimization for ternary complex formation |
| Next-Generation CELMoDs | 2020-Present | CC-220, CC-885 | Increased degradation efficiency; expanded neosubstrate range |
Contemporary research explores hybrid architectures combining pomalidomide-C5-azide with alternative linker chemistries. For example, the structurally related Pomalidomide-PEG5-azide incorporates a 17-atom polyethylene glycol spacer (molecular formula C~29~H~42~N~6~O~10~) offering enhanced hydrophilicity and reduced aggregation propensity. While the PEGylated variant improves solubility for certain applications, the alkyl-spaced C5-azide retains advantages in membrane permeability and synthetic accessibility. These complementary designs enable researchers to address diverse target classes across cellular compartments [5] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1